N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea
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Overview
Description
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea is a chemical compound with the molecular formula C18H15N3OS It is a thiourea derivative, characterized by the presence of a benzoyl group and a quinolinyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea typically involves the reaction of 6-methylquinoline-5-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl and quinolinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The quinolinyl group is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea: Similar structure but with a tetrahydroquinoline ring.
N-benzoyl-N’-(5-quinolinyl)thiourea: Lacks the methyl group on the quinoline ring.
Uniqueness
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea is unique due to the presence of both the benzoyl and quinolinyl groups, which confer specific chemical and biological properties. The methyl group on the quinoline ring may enhance its lipophilicity and influence its interaction with biological targets.
Properties
IUPAC Name |
N-[(6-methylquinolin-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-11H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYRMJQYFOYCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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